CYP11B1 Inhibition: 6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol vs. Metyrapone
6-Methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol inhibits human CYP11B1 with an IC₅₀ of 1.47 µM in a cellular assay [1]. In contrast, the clinically used CYP11B1 inhibitor metyrapone exhibits an IC₅₀ in the micromolar range (reported as low-affinity) when assessed in a comparable binding displacement assay using rat adrenal membranes [2]. The target compound's potency is therefore within the same order of magnitude as a reference inhibitor, but with a distinct non-steroidal, pyrimidine-based scaffold that may offer differential off-target profiles.
| Evidence Dimension | CYP11B1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.47 µM |
| Comparator Or Baseline | Metyrapone: IC₅₀ in micromolar range (exact value not specified, described as 'low affinity') |
| Quantified Difference | Comparable micromolar potency; target compound is 1.47 µM vs. metyrapone's micromolar range. |
| Conditions | Target: human CYP11B1 expressed in V79 cells, cortisol level measured after 3 hrs by HTRF. Comparator: rat adrenal membrane binding displacement assay. |
Why This Matters
This quantitative data establishes the compound's baseline potency against a therapeutically validated target, enabling users to select it for structure-activity relationship (SAR) studies where a pyrimidine-based CYP11B1 inhibitor is desired, as opposed to the imidazole-based metyrapone.
- [1] BindingDB. (2016). BDBM50122355 (CHEMBL3622444): Inhibition of human CYP11B1 expressed in V79 cells assessed as cortisol level after 3 hrs by HTRF. Retrieved from http://ww.w.bindingdb.org/ View Source
- [2] Zolle, I. M., Berger, M. L., Hammerschmidt, F., Hahner, S., Schirbel, A., & Peric-Simov, B. (2007). New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure–Activity Relationship of Potent Etomidate Analogues. Journal of Medicinal Chemistry. View Source
